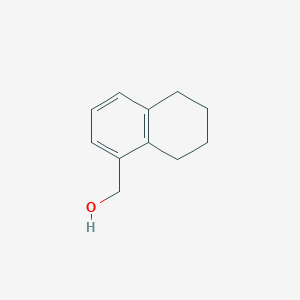

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

Descripción general

Descripción

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: is an organic compound with the molecular formula C11H14O . It is a derivative of naphthalene, specifically a tetrahydronaphthalene with a methanol group attached to the first carbon. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (5,6,7,8-Tetrahydronaphthalen-1-yl)acetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding naphthalene derivative in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol can undergo oxidation to form the corresponding aldehyde or ketone.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: (5,6,7,8-Tetrahydronaphthalen-1-yl)aldehyde or (5,6,7,8-Tetrahydronaphthalen-1-yl)ketone

Reduction: (5,6,7,8-Tetrahydronaphthalene)

Substitution: Various substituted naphthalene derivatives

Aplicaciones Científicas De Investigación

Building Block for Complex Molecules

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries that are crucial for drug discovery and development.

Synthetic Routes

The compound can be synthesized through various methods:

- Catalytic Hydrogenation : A common method involves the catalytic hydrogenation of its corresponding ketone or aldehyde precursor using catalysts like palladium on carbon under mild conditions.

- Continuous Flow Hydrogenation : This industrial approach allows for scalable production by passing the precursor through a reactor containing the catalyst and hydrogen gas.

Potential Biological Activities

Research indicates that this compound may exhibit various biological activities. It is studied for its potential interactions with biological macromolecules and serves as a model compound to understand similar structures in biological systems .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a lead compound for developing new drugs targeting specific diseases. For instance, modifications to its structure have shown enhanced binding affinities towards opioid receptors, indicating its potential in pain management therapies .

Production of Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its dual functional groups (hydroxyl and amino) allow for extensive chemical modifications that are valuable in industrial applications .

Case Study 1: Opioid Receptor Binding Affinity

A study highlighted that substituting an amino group with a hydroxyl group at the 5-position of tetrahydronaphthalene derivatives significantly increased binding affinity towards μ-opioid receptors by threefold. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Antioxidant Activity

Another investigation focused on synthesizing polyfunctional derivatives of tetrahydronaphthalene that demonstrated notable antioxidant activity. These derivatives could potentially lead to new treatments for oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects .

Comparación Con Compuestos Similares

- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanol

- (5,6,7,8-Tetrahydronaphthalen-1-yl)amine

- (5,6,7,8-Tetrahydronaphthalen-2-yl)amine

Comparison: Compared to its analogs, (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is unique due to the position of the methanol group, which can significantly influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s physical and chemical properties, making it suitable for specific applications .

Actividad Biológica

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological macromolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydronaphthalene ring with a hydroxymethyl substituent. This configuration allows for diverse chemical modifications and interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The hydroxyl group can engage in hydrogen bonding with biological macromolecules, while the tetrahydronaphthalene moiety contributes to hydrophobic interactions. These properties enable the compound to modulate enzyme activity and receptor function effectively .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and may have implications in treating oxidative stress-related diseases.

Neuropharmacological Effects

In neuropharmacology, this compound has been studied for its interactions with dopamine receptors. It shows binding affinity for D2 and D3 receptors, which are critical targets for treating disorders such as schizophrenia and Parkinson's disease. The compound's selectivity for these receptors may help minimize side effects associated with current therapies .

Study on Antitubercular Activity

A significant study explored the antitubercular activity of compounds related to this compound. The research focused on developing analogs with improved efficacy against Mycobacterium tuberculosis while reducing cardiotoxicity associated with existing treatments like bedaquiline. The study highlighted the potential of tetrahydronaphthalene derivatives in drug discovery for tuberculosis .

D2/D3 Receptor Binding Affinity

Another investigation assessed the binding affinity of various tetrahydronaphthalene derivatives to D2 and D3 dopamine receptors. The findings indicated that certain modifications to the structure could enhance selectivity for D3 receptors while maintaining overall potency. This research is pivotal for designing drugs targeting specific neurological pathways without affecting other systems adversely .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound better, a comparison with similar compounds is essential:

| Compound Name | Structure | Biological Activity | Selectivity |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant | Moderate |

| (6-Amino-5,6,7,8-tetrahydronaphthalen-1-yl)methanol | Structure | Neuropharmacological | High for D2/D3 |

| (2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanol | Structure | Antimicrobial | Low |

Q & A

Q. Basic: What are the standard synthetic routes for preparing (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol?

Answer: The compound is typically synthesized via reduction of the corresponding naphthalenecarboxaldehyde using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. Alternatively, functionalization of the tetrahydronaphthalene scaffold via Friedel-Crafts alkylation followed by hydroxylation may be employed. A method involving triphenylphosphine (PPh₃) and iodine (I₂) in dichloromethane/ether has been reported for derivatization of the alcohol group, yielding iodinated intermediates .

Q. Basic: How is this compound characterized structurally?

Answer: Characterization relies on ¹H/¹³C NMR to confirm the alcohol proton (δ ~1.5–2.0 ppm) and tetrahydronaphthalene backbone (δ 6.5–7.2 ppm for aromatic protons). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For related derivatives, coupling constants in NMR (e.g., J = 7–8 Hz for axial-equatorial protons in the tetrahydronaphthalene ring) are critical for conformational analysis .

Q. Advanced: What strategies enable regioselective functionalization of this compound?

Answer: Catalytic cross-coupling methods, such as copper-mediated allylation using allyltrimethylsilane and BINAP ligands, introduce substituents at the α-position of the alcohol. For example, Cu(OAc)₂/BINAP in chlorobenzene at 100°C facilitates α-allylation with 64% yield . Oxidative iodination via Appel reaction (PPh₃/I₂) converts the alcohol to an iodide, enabling subsequent Suzuki-Miyaura couplings .

Q. Advanced: How can enantiomerically pure forms of this compound be synthesized?

Answer: Asymmetric reduction of ketone precursors using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution with lipases achieves enantiomeric excess. For example, (R)-1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamine derivatives have been isolated via chiral HPLC or asymmetric hydrogenation .

Q. Advanced: What analytical challenges arise in distinguishing regioisomers of substituted tetrahydronaphthalenemethanol derivatives?

Answer: Regioisomers with substituents on adjacent positions (e.g., 1- vs. 2-naphthalenyl) require 2D NMR (COSY, NOESY) to resolve overlapping signals. High-resolution LC-MS with ion mobility separation enhances differentiation. For example, diastereomers of iodinated derivatives show distinct fragmentation patterns in tandem MS .

Q. Advanced: How do steric and electronic effects influence the reactivity of the methanol group in catalytic reactions?

Answer: The alcohol’s proximity to the tetrahydronaphthalene ring creates steric hindrance, limiting nucleophilic substitution unless bulky leaving groups (e.g., iodide) are introduced. Electron-donating groups on the aromatic ring enhance stability of intermediates in cross-coupling reactions, as seen in Pd-catalyzed arylations .

Q. Basic: What are the stability considerations for storing this compound?

Answer: The compound is sensitive to oxidation; store under nitrogen at –20°C in amber vials. Silica gel TLC (petroleum ether/EtOAc 7:3) monitors degradation. Impurities from autoxidation (e.g., ketone byproducts) are detectable via GC-MS with a polar capillary column .

Q. Advanced: How can computational methods aid in predicting the compound’s reactivity?

Answer: Density functional theory (DFT) calculates transition-state energies for functionalization pathways (e.g., iodination vs. allylation). Molecular docking studies predict binding affinities in biological targets, such as opioid receptors, based on structural analogs .

Q. Advanced: What contradictions exist in reported synthetic yields for derivatives of this compound?

Answer: Discrepancies in allylation yields (e.g., 64% vs. literature claims of >80%) arise from solvent purity and catalyst loading. Reproducibility requires strict control of Cu(OAc)₂:BINAP ratios (1:1) and degassed chlorobenzene .

Q. Basic: What safety protocols are critical when handling this compound?

Answer: Use fume hoods and nitrile gloves due to potential respiratory irritation. Spills are neutralized with inert adsorbents (e.g., vermiculite). Waste disposal follows EPA guidelines for halogenated intermediates .

Propiedades

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUVXUSWPMMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574251 | |

| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41790-30-1 | |

| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.